molecular formula C7H6BrClN2O B140335 4-Bromo-3-chlorobenzhydrazide CAS No. 148993-19-5

4-Bromo-3-chlorobenzhydrazide

Cat. No. B140335
M. Wt: 249.49 g/mol
InChI Key: AVMUCZNGCWTULU-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorobenzhydrazide is a chemical compound that can be derived from benzhydrazide molecules with bromine and chlorine substituents on the aromatic ring. It is a part of a broader class of compounds that have been studied for various applications, including the synthesis of oxazoles, dienes, and other heterocyclic compounds, as well as for their antibacterial properties and potential as enzyme inhibitors.

Synthesis Analysis

The synthesis of related compounds often involves photo-thermochemical processes, gold-catalyzed rearrangements, or palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides has been achieved using solar photo-thermochemical C(sp3)–H bromination in a specially designed reactor . Similarly, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes has been developed using halogenated alkynes as substrates . Moreover, the synthesis of 4-bromomethyl-2-chlorooxazole, a versatile oxazole cross-coupling unit, has been described, demonstrating the utility of halogenated compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chlorobenzhydrazide derivatives has been characterized by various spectroscopic methods, including single-crystal X-ray structure determination. These studies have revealed details about the conformation, planarity, and intermolecular interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

4-Bromo-3-chlorobenzhydrazide and its derivatives participate in various chemical reactions. They can undergo condensation reactions to form hydrazones, which have been evaluated for antibacterial activity . Additionally, these derivatives have been used as building blocks for the synthesis of a wide range of compounds, including those with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzhydrazide derivatives have been studied to some extent. For example, the crystal packing, hydrogen bonding, and weak interactions such as C–H···O and C–H···π have been analyzed to understand the stability and reactivity of these compounds . The synthesis of related compounds like 2,4,6-Bromo-4'-nitro ether and 2-Bromo-2′,4′-dichloroacetophenone has also included the measurement of physical constants such as density, refractive index, boiling point, and melting point .

Scientific Research Applications

Environmental and Chemical Research

  • Air-Sea Flux of Bromoform : A study by Quack and Wallace (2003) explores the significant role of bromoform, a brominated compound, as a major source of atmospheric organic bromine, affecting the troposphere and lower stratosphere. The research highlights the importance of understanding brominated compounds' contribution to atmospheric chemistry and their sea-to-air fluxes, emphasizing the need for integrated marine and atmospheric observations to better constrain their impact on the environment (Quack & Wallace, 2003).

  • Toxicology and Environmental Impact : A review by Kim et al. (2002) on various disinfectants against Legionella in water systems discusses the efficacy and potential health risks associated with chlorinated and brominated disinfectants. This work underscores the broader context of using such compounds in environmental and public health applications, highlighting the importance of selecting appropriate disinfectants to mitigate risks while effectively controlling pathogens (Kim et al., 2002).

  • Halogenated Compounds in Organic Chemistry : Tothadi, Joseph, and Desiraju (2013) discuss the modularity of synthons in cocrystals involving 4-bromobenzamide and dicarboxylic acids, focusing on halogen...halogen interactions. This study provides insight into the structural and interactional nuances of brominated compounds in the field of crystal engineering and design, demonstrating the intricate ways in which these compounds participate in forming complex molecular structures (Tothadi et al., 2013).

Safety And Hazards

4-Bromo-3-chlorobenzhydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-3-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMUCZNGCWTULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370783
Record name 4-Bromo-3-chlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chlorobenzhydrazide

CAS RN

148993-19-5
Record name 4-Bromo-3-chlorobenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148993-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148993-19-5
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